molecular formula C24H21N3O5S B2708412 ethyl 3-(4-methoxyphenyl)-5-(3-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-75-2

ethyl 3-(4-methoxyphenyl)-5-(3-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2708412
CAS No.: 851951-75-2
M. Wt: 463.51
InChI Key: DTUGKSWRXHINCW-UHFFFAOYSA-N
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Description

ethyl 3-(4-methoxyphenyl)-5-(3-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methoxyphenyl)-5-(3-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-d]pyridazine core, followed by the introduction of the methoxyphenyl and methylbenzoyl groups. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(4-methoxyphenyl)-5-(3-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

ethyl 3-(4-methoxyphenyl)-5-(3-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methoxyphenyl)-5-(3-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-methoxyphenyl)propanoate
  • Ethyl 3-(4-methoxybenzoyl)propionate

Uniqueness

ethyl 3-(4-methoxyphenyl)-5-(3-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to its combination of functional groups and the thieno[3,4-d]pyridazine core. This structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-5-[(3-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c1-4-32-24(30)20-18-13-33-22(25-21(28)15-7-5-6-14(2)12-15)19(18)23(29)27(26-20)16-8-10-17(31-3)11-9-16/h5-13H,4H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUGKSWRXHINCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC(=C3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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